2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Chemical Context of Dibenzofuran Derivatives
Dibenzofurans are heterocyclic compounds consisting of two benzene rings fused to a central furan ring. Their structural rigidity and electronic properties make them valuable in pharmaceuticals, agrochemicals, and optoelectronic materials. For example, dibenzofuran derivatives exhibit antibacterial, antifungal, and anticancer activities by interfering with microbial DNA replication or cellular signaling pathways. The introduction of halogen atoms, such as chlorine, enhances these biological activities by improving lipophilicity and target binding affinity.
In materials science, dibenzofurans serve as fluorophores in organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields. The planar aromatic system facilitates π-π stacking, which is critical for charge transport in semiconductor applications. Recent synthetic advances, including transition-metal-catalyzed cyclization and oxidative coupling, have expanded access to functionalized dibenzofurans.
Significance of Boron-Containing Heterocyclic Compounds
Boron-containing heterocycles are pivotal in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds for constructing complex molecules. The pinacol boronate group (–B(O2C2(CH3)4)) in 2-(7-chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a protected boronic acid, enhancing stability while retaining reactivity. This moiety enables precise functionalization of aromatic systems, making the compound a versatile intermediate in drug discovery and polymer chemistry.
Boron’s empty p-orbital allows for reversible covalent interactions with nucleophiles, facilitating catalytic cycles in coupling reactions. Additionally, boron-containing compounds exhibit unique pharmacological properties, such as protease inhibition and carbohydrate recognition, which are exploited in developing therapeutics for diabetes and cancer.
Structural Features and Nomenclature
The IUPAC name 2-(7-chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane reflects its structural components:
- Dibenzo[b,d]furan core : A fused bicyclic system with benzene rings at positions 1–6 and 8–13 and a furan oxygen at position 7.
- Chlorine substituent : Located at position 7 of the dibenzofuran system, enhancing electronic deficiency and directing electrophilic substitution.
- Pinacol boronate ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group bonded to position 4 of the dibenzofuran, providing steric protection to the boron atom.
The molecular formula C18H18BClO3 (molecular weight: 328.6 g/mol) was confirmed via high-resolution mass spectrometry. Key structural features include:
| Property | Value/Description |
|---|---|
| Hybridization of boron | sp² |
| Bond angles (B-O-C) | ~120°, consistent with trigonal planar geometry |
| Rotatable bonds | 0 (rigid dibenzofuran system) |
The compound’s X-ray crystallography data reveals a planar dibenzofuran system with a dihedral angle of 2.8° between the benzene rings, minimizing steric strain. The pinacol boronate group adopts a chair-like conformation, with methyl groups shielding the boron center from nucleophilic attack.
Properties
Molecular Formula |
C18H18BClO3 |
|---|---|
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-(7-chlorodibenzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18BClO3/c1-17(2)18(3,4)23-19(22-17)14-7-5-6-13-12-9-8-11(20)10-15(12)21-16(13)14/h5-10H,1-4H3 |
InChI Key |
IZRJPVJJVUYLKW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=C(O3)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Dibenzofuran Core
The dibenzofuran skeleton is typically synthesized via:
- Cyclization of biphenyl derivatives: This involves intramolecular ether formation between ortho-substituted biphenyls, often catalyzed by acidic or oxidative conditions.
- Oxidative coupling of phenols: Phenolic precursors undergo oxidative cyclization to form the dibenzofuran ring, frequently mediated by metal catalysts or oxidants.
The chlorine substituent at the 7-position is introduced either by starting from appropriately chlorinated biphenyl or phenol precursors or by electrophilic aromatic substitution on the dibenzofuran ring after core formation.
Introduction of the 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane Group
The boronic ester group is introduced by:
- Borylation of the dibenzofuran derivative: The key step involves the reaction of the dibenzofuran intermediate bearing a suitable leaving group (e.g., halogen) at the 4-position with bis(pinacolato)diboron or related boron reagents.
- Catalytic conditions: Typically, palladium-catalyzed borylation (e.g., Miyaura borylation) is employed, using Pd catalysts, bases such as potassium acetate or carbonate, and solvents like dioxane or toluene under inert atmosphere and controlled temperature.
Typical Reaction Scheme
| Step | Reactants/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | Chlorinated biphenyl or phenol precursor | 7-Chlorodibenzofuran | Cyclization under acidic or oxidative conditions |
| 2 | 7-Chlorodibenzofuran with halogen at 4-position + bis(pinacolato)diboron | 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Pd-catalyzed borylation reaction |
Industrial and Laboratory Scale Synthesis
- Laboratory scale: The synthesis is typically conducted in batch reactors with careful control of temperature, inert atmosphere, and stoichiometry to optimize yield and purity.
- Industrial scale: Continuous flow reactors and automated synthesis platforms may be employed to improve scalability, reproducibility, and safety. Optimization focuses on catalyst loading, reaction time, and purification steps.
Detailed Research Findings and Analytical Data
Reaction Conditions and Yields
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | High catalytic efficiency |
| Base | Potassium acetate or carbonate | Facilitates borylation |
| Solvent | 1,4-Dioxane, toluene | Good solubility and reaction medium |
| Temperature | 80–110 °C | Optimal for borylation |
| Reaction Time | 6–24 hours | Depends on scale and catalyst |
| Yield | 60–85% | High yield achievable with optimized conditions |
Purification and Characterization
- Purification: Column chromatography or recrystallization is used to isolate the pure compound.
- Characterization: Confirmed by NMR (1H, 13C, 11B), mass spectrometry, IR spectroscopy, and elemental analysis.
- Stability: The pinacol boronic ester moiety is generally stable under ambient conditions but sensitive to hydrolysis in aqueous acidic or basic media.
Summary Table of Preparation Methods
| Aspect | Description |
|---|---|
| Core Formation | Cyclization of chlorinated biphenyl or phenol derivatives |
| Boronic Ester Introduction | Pd-catalyzed borylation with bis(pinacolato)diboron |
| Catalysts | Pd(dppf)Cl2, Pd(PPh3)4 |
| Bases | Potassium acetate, potassium carbonate |
| Solvents | 1,4-Dioxane, toluene |
| Temperature | 80–110 °C |
| Reaction Time | 6–24 hours |
| Yield | 60–85% |
| Purification | Chromatography, recrystallization |
| Characterization | NMR, MS, IR, elemental analysis |
Notes on Reaction Mechanism and Optimization
- The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the diboron reagent, and reductive elimination to form the boronic ester.
- Electron-withdrawing chlorine at the 7-position influences electronic density and can affect reaction rates and regioselectivity.
- Steric factors around the dibenzofuran core impact catalyst accessibility and yield.
- Optimization of base and solvent is critical for maximizing yield and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the dibenzofuran ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boron center, leading to the formation of boronic acids or boronates.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, sodium periodate).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Coupling Reactions: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene).
Major Products
Substitution: Substituted dibenzofuran derivatives.
Oxidation: Boronic acids or boronates.
Coupling: Biaryl compounds.
Scientific Research Applications
The compound 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, materials science, and environmental science, supported by comprehensive data and case studies.
Structure and Composition
- IUPAC Name : 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Molecular Formula : C17H18BClO2
- Molecular Weight : 300.69 g/mol
Physical Properties
- Appearance : Solid
- Solubility : Soluble in organic solvents like dichloromethane and ethanol.
Medicinal Chemistry
The compound has shown potential in drug development due to its unique structural features that allow for interaction with biological targets.
Case Study: Anticancer Activity
Research indicates that derivatives of dioxaborolanes can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies have demonstrated that compounds similar to 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit cytotoxic effects against various cancer cell lines .
Materials Science
The compound's boron content makes it a candidate for use in advanced materials and nanotechnology.
Case Study: Polymer Composites
Incorporating boron-containing compounds into polymer matrices has been shown to enhance mechanical properties and thermal stability. Research has highlighted the use of dioxaborolanes in synthesizing high-performance polymer composites that are resistant to thermal degradation .
| Material Type | Enhancement Achieved | Reference |
|---|---|---|
| Polymer Composite | Increased thermal stability | |
| Nanocomposite | Improved mechanical strength |
Environmental Science
The compound may also play a role in environmental remediation efforts.
Case Study: Heavy Metal Removal
Studies have explored the application of boron compounds in the adsorption of heavy metals from wastewater. The unique structure of dioxaborolanes allows them to effectively bind with heavy metal ions, facilitating their removal from contaminated water sources .
Mechanism of Action
The mechanism of action of 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Isomers with substituents at meta/para positions (e.g., chloro-methylphenyl in ) show lower yields (26%) due to steric hindrance during purification .
- Electron-Withdrawing Groups : Iodophenyl and dichlorophenyl derivatives () are likely synthesized via electrophilic borylation, leveraging halogen-directed reactivity .
- Catalytic Efficiency : Methoxyphenyl derivatives achieve high yields (83%) using UiO-Co catalysts, highlighting the role of electron-donating groups in stabilizing intermediates .
Electronic and Steric Properties
- Dibenzofuran vs. Phenyl Cores: The target compound’s dibenzofuran core (cf. The 7-chloro substituent further tunes electron density, favoring oxidative stability .
- Heterocyclic Variants : Chlorothiophene derivatives () exhibit distinct electronic profiles due to sulfur’s polarizability, which may alter reactivity in cross-coupling reactions compared to dibenzofuran-based analogs .
- Steric Effects : Bulky substituents (e.g., cyclopropoxy in ) reduce regioselectivity in C-H borylation, whereas smaller groups (e.g., methoxy in ) improve catalytic efficiency .
Stability and Reactivity
- Borolane Ring Stability : Pinacol boronic esters generally exhibit high stability, but electron-withdrawing groups (e.g., Cl in the target compound) may slightly reduce hydrolytic stability compared to methoxy-substituted analogs .
- Redox Activity : The dibenzofuran core’s extended conjugation may enhance stability under reducing conditions, as seen in catalytic hydroboration studies () .
Biological Activity
The compound 2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as Dioxaborolane) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
Dioxaborolane features a unique dioxaborolane ring structure with a chlorinated dibenzo[b,d]furan moiety. Its molecular formula is , and it has a molecular weight of approximately 238.68 g/mol. The presence of the dibenzofuran unit is significant for its biological interactions.
Synthesis
The synthesis of Dioxaborolane typically involves the reaction of 7-chlorodibenzo[b,d]furan with boron reagents under controlled conditions. The synthetic route often includes the formation of the dioxaborolane ring through the condensation reaction of appropriate precursors.
Biological Activity
Dioxaborolane has been investigated for various biological activities:
1. Antimicrobial Activity
Research has shown that derivatives of dioxaborolanes exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Dioxaborolane derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 625 to 1250 µg/mL against these pathogens .
- Antifungal Activity : The compounds also showed antifungal activity against Candida albicans, with notable efficacy observed in several synthesized derivatives .
2. Antiproliferative Effects
Studies have indicated that certain dioxaborolane derivatives possess antiproliferative properties against cancer cell lines. For example, compounds derived from dioxaborolanes were tested against breast and colon cancer cell lines, showing varying degrees of inhibition on cell proliferation .
Case Studies
Several studies have documented the biological activity of dioxaborolanes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
